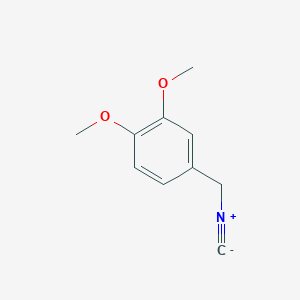

4-(Isocyanomethyl)-1,2-dimethoxybenzene

Description

Contextualization within Isocyanide Chemistry

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity R-N≡C. This arrangement results in a unique electronic structure where the carbon atom is formally divalent, rendering it both nucleophilic and electrophilic. This dual reactivity is the cornerstone of isocyanide chemistry, allowing these compounds to participate in a wide array of chemical transformations. mdpi.comrsc.org Isocyanides are particularly renowned for their central role in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. slideshare.netwikipedia.orgnih.govbeilstein-journals.orgnih.govresearchgate.net

In these reactions, the isocyanide acts as a linchpin, reacting sequentially with other components to rapidly build molecular complexity. beilstein-journals.org The reaction typically proceeds through the formation of a nitrilium ion intermediate, which is then trapped by a nucleophile. nih.gov This process allows for the efficient, one-pot synthesis of diverse molecular scaffolds, which is of significant interest in medicinal chemistry and drug discovery for the generation of compound libraries. mdpi.comnih.gov 4-(Isocyanomethyl)-1,2-dimethoxybenzene, as a functionalized isocyanide, brings not only this inherent reactivity but also the specific properties of its aromatic substituent to the synthetic chemist's toolkit.

Significance of the 1,2-Dimethoxybenzene (B1683551) Moiety in Chemical Design

The 1,2-dimethoxybenzene group, also known as a veratryl group, is a common structural motif found in numerous natural products and pharmacologically active molecules. nih.gov The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the aromatic ring towards electrophilic substitution and influences the reactivity of adjacent functional groups. nih.gov This electron-rich nature can be advantageous in various synthetic transformations.

Overview of Research Trajectories for the Compound

Research involving this compound is primarily focused on its application as a key component in multicomponent reactions to generate diverse and complex molecular structures. The main trajectory of this research is the synthesis of heterocyclic compounds and peptidomimetics, which are classes of molecules with significant biological activity. beilstein-journals.org

The Ugi and Passerini reactions are the most prominent examples of IMCRs where this compound is utilized. slideshare.netwikipedia.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. slideshare.netwikipedia.orgorganic-chemistry.org By employing this compound in these reactions, chemists can readily introduce the veratryl group into the final product, leveraging its favorable properties for various applications, including the development of new pharmaceuticals. nih.gov Current research continues to explore new variations of these reactions and expand the library of accessible compounds.

Detailed Research Findings

The synthesis of this compound typically starts from commercially available 3,4-dimethoxybenzylamine. A common method involves the formylation of the amine followed by dehydration to yield the isocyanide.

The true value of this compound lies in its application in multicomponent reactions. In a typical Ugi reaction, it would be combined with an aldehyde, an amine, and a carboxylic acid in a suitable solvent like methanol. The reaction proceeds at room temperature and often gives high yields of the corresponding α-acylamino amide product. Similarly, in a Passerini reaction, it would react with an aldehyde and a carboxylic acid to form an α-acyloxy amide. These reactions are highly valued for their efficiency and the molecular diversity they can generate from simple starting materials.

Interactive Data Tables

Below are interactive tables summarizing the key properties of the compounds mentioned in this article.

| Property | Value |

| Compound Name | This compound |

| Synonyms | Veratryl isocyanide, 3,4-Dimethoxybenzyl isocyanide |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| Physical Form | Solid |

| Property | Value |

| Compound Name | 1,2-Dimethoxybenzene |

| Synonyms | Veratrole |

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.16 g/mol |

| Physical Form | Colorless liquid or solid |

| Property | Value |

| Compound Name | 3,4-Dimethoxybenzylamine |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| Physical Form | Liquid |

Properties

IUPAC Name |

4-(isocyanomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVIXLCXKMMQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[N+]#[C-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279541 | |

| Record name | 4-(Isocyanomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-95-3 | |

| Record name | 4-(Isocyanomethyl)-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isocyanomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isocyanomethyl 1,2 Dimethoxybenzene

Classic Synthetic Approaches and Their Limitations

Traditional methods for isocyanide synthesis, while foundational, often involve harsh conditions, toxic reagents, or limited substrate scope.

The dehydration of N-substituted formamides is a widely recognized and effective two-step method for preparing isocyanides. researchgate.net This approach became a cornerstone of isocyanide chemistry around 1958, making these compounds much more accessible for research and application. nih.gov For the synthesis of 4-(isocyanomethyl)-1,2-dimethoxybenzene, the required precursor is N-(3,4-dimethoxybenzyl)formamide.

The general mechanism involves the removal of a water molecule from the formamide (B127407) group using a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosgene (B1210022), diphosgene, and triphosgene, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproducts. researchgate.netresearchgate.net Researchers have optimized this reaction by varying the dehydrating agent, base, solvent, and temperature to achieve high yields. For instance, using phosphorus oxychloride with triethylamine as both a base and a solvent at 0 °C has been shown to produce isocyanides in excellent yields (up to 98%) within minutes. researchgate.netnih.gov

| Dehydrating Agent | Base | Typical Solvent | Key Features |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758) (DCM), Triethylamine | Highly efficient; reaction is fast and high-yielding. researchgate.netnih.gov |

| Triphosgene | Triethylamine | Dichloromethane (DCM) | Solid, safer alternative to phosgene gas; effective for dehydration. researchgate.net |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Pyridine | Forms the isocyanide along with pyridinium (B92312) tosylate and hydrochloride. researchgate.net |

The Hofmann carbylamine reaction, also known as Hofmann's isocyanide test, is a classic method for synthesizing isocyanides from primary amines. wikipedia.orgquora.com This reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). wikipedia.orgbyjus.com For the target molecule, the starting material would be 3,4-dimethoxybenzylamine.

The key to the Hofmann reaction is the in-situ generation of dichlorocarbene (B158193) (:CCl₂) from the reaction of chloroform with the base. wikipedia.orgbyjus.com This highly reactive electrophilic intermediate is then attacked by the nucleophilic nitrogen atom of the primary amine. Subsequent elimination steps, driven by the base, lead to the formation of the isocyanide. byjus.com

The primary limitation of this methodology is its reliance on chloroform and the characteristic, intensely foul odor of the isocyanide products, which makes it less favorable for large-scale synthesis. byjus.com Furthermore, the reaction is only effective for primary amines. wikipedia.org While it serves as a reliable chemical test for the presence of primary amines, its practical application in synthesis is often superseded by other methods. quora.com

Contemporary and Optimized Synthetic Routes

Modern synthetic strategies aim to overcome the limitations of classic approaches by improving efficiency, safety, and atom economy, often through novel reagents or reaction designs.

The reaction of alkyl halides with metal cyanides is a direct route to forming a carbon-nitrogen bond. The specific use of silver cyanide (AgCN) in a nucleophilic substitution reaction with a suitable halomethyl precursor, such as 4-(chloromethyl)-1,2-dimethoxybenzene or the corresponding bromo- or iodo-derivative, can yield this compound. The first synthesis of an isocyanide by Lieke in 1859 involved the reaction of allyl iodide with silver cyanide. mdpi.com

In this reaction, the cyanide ion acts as an ambident nucleophile. The use of silver cyanide favors the attack through the nitrogen atom, leading to the formation of the isocyanide, whereas alkali metal cyanides like sodium or potassium cyanide predominantly lead to nitrile formation.

Limitations of this method include the high cost and light sensitivity of silver cyanide. The reaction conditions must be carefully controlled to optimize the yield of the isocyanide over the isomeric nitrile.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all components, represent a highly efficient and atom-economical approach in modern organic synthesis. nih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful tools for rapidly generating molecular diversity. mdpi.comrsc.org While many IMCRs use isocyanides as starting materials, certain strategies can be adapted for their synthesis.

The Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, is the most prominent IMCR. nih.govwikipedia.org The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide product. wikipedia.orgnih.gov

The primary role of this compound in this context is as a key building block or reactant. The high demand for structurally diverse isocyanides for use in generating chemical libraries via the Ugi reaction is a major driving force for the development and optimization of synthetic routes like those described above. mdpi.com The Ugi reaction's ability to create complex, peptide-like molecules from simple starting materials makes it invaluable in drug discovery. nih.govnih.gov

The mechanism of the Ugi reaction begins with the condensation of the amine and the carbonyl compound (aldehyde or ketone) to form an imine. wikipedia.org This imine is protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic carbon of the isocyanide. nih.gov This generates a nitrilium ion intermediate, which is then trapped by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.org The irreversible nature of this final step drives the entire reaction sequence to completion. wikipedia.org

| Ugi Reaction Component | Example for a Generic Reaction | Function |

| Isocyanide | This compound | Provides the -NC group; attacks the iminium ion. wikipedia.org |

| Amine | Ammonia, primary or secondary amine | Condenses with the carbonyl to form an imine. nih.gov |

| Carbonyl Compound | Aldehyde or Ketone | Provides the carbon backbone; forms the imine. nih.gov |

| Acid Component | Carboxylic Acid | Protonates the imine and traps the nitrilium intermediate. nih.govwikipedia.org |

Multicomponent Reaction (MCR) Strategies for Direct Synthesis

Passerini Reaction Integrations

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based multicomponent reactions, first reported by Mario Passerini in 1921. wikipedia.orgfrontiersin.orgbeilstein-journals.orgslideshare.net This reaction efficiently combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to generate α-acyloxy amides. wikipedia.orgorganic-chemistry.org The compound this compound serves as a valuable isocyanide component in such reactions, introducing the 3,4-dimethoxybenzyl moiety into the final product. This structural motif is present in numerous biologically active molecules.

The integration of this compound in a Passerini reaction proceeds by mixing it with an aldehyde and a carboxylic acid in an aprotic solvent. rsc.org The reaction is typically performed at room temperature and benefits from high concentrations of the reactants. organic-chemistry.org The mechanism is believed to proceed through a concerted, cyclic transition state, which is favored in non-polar solvents. wikipedia.orgrsc.org

A representative Passerini reaction involving this compound is the reaction with isobutyraldehyde (B47883) and acetic acid. This would yield the corresponding α-acyloxy amide, a complex molecule assembled in a single, atom-economical step. The versatility of the Passerini reaction allows for the creation of a diverse library of compounds by varying the aldehyde and carboxylic acid components. beilstein-journals.org

Interactive Data Table: Exemplary Passerini Reaction with this compound

| Reactant 1 (Isocyanide) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Solvent | Product (α-Acyloxy Amide) | Theoretical Yield |

| This compound | Isobutyraldehyde | Acetic Acid | Dichloromethane | 1-(3,4-Dimethoxybenzylamino)-2-methyl-1-oxopropan-2-yl acetate (B1210297) | High |

| This compound | Benzaldehyde | Benzoic Acid | Tetrahydrofuran | 1-(3,4-Dimethoxybenzylamino)-1-oxo-1-phenylmethan-2-yl benzoate | High |

| This compound | Cyclohexanecarboxaldehyde | Propionic Acid | Ethyl Acetate | 1-Cyclohexyl-1-((3,4-dimethoxybenzyl)amino)-1-oxopropan-2-yl propanoate | High |

Green Chemistry Principles in Synthesis (e.g., Ball-Milling Techniques)

The principles of green chemistry encourage the development of environmentally benign synthetic methods. researchgate.netrsc.org For the synthesis of isocyanides like this compound, traditional methods often involve hazardous reagents and solvents. A greener alternative is the use of mechanochemistry, specifically ball-milling. researchgate.netrsc.orgunica.it

Ball-milling has emerged as a powerful tool in green synthesis, often reducing or eliminating the need for solvents and leading to shorter reaction times and higher yields. magtech.com.cn The synthesis of this compound can be envisioned via the Hofmann carbylamine reaction, starting from the corresponding primary amine, 4-(aminomethyl)-1,2-dimethoxybenzene. In a ball-mill, the reaction of the amine with chloroform and a solid base like sodium hydroxide can proceed efficiently without the need for a large excess of solvent. rsc.org This mechanochemical approach offers a significant improvement in the environmental footprint of isocyanide synthesis. researchgate.net

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Synthetic Method | Starting Material | Reagents | Conditions | Key Advantages |

| Ball-Milling (Hofmann Reaction) | 4-(Aminomethyl)-1,2-dimethoxybenzene | Chloroform, Sodium Hydroxide | Solid-state, room temperature | Solvent-free, reduced waste, high efficiency. researchgate.netrsc.org |

| Traditional Dehydration | N-(3,4-Dimethoxybenzyl)formamide | Dehydrating agent (e.g., POCl₃), Triethylamine | Organic solvent, often at low temperatures | Well-established, good yields |

Optimization of Reaction Conditions and Scalability Considerations

The successful implementation of a synthetic route in larger-scale applications hinges on the optimization of reaction conditions and the scalability of the process. For the Passerini reaction involving this compound, several parameters can be tuned to maximize yield and efficiency.

Optimization of the Passerini Reaction:

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate generally give the best results for the Passerini reaction. rsc.org In some cases, strong hydrogen bond donating solvents like hexafluoroisopropanol (HFIP) can accelerate the reaction, especially for less reactive aromatic aldehydes. acs.org

Concentration: The Passerini reaction is favored at high concentrations of the reactants. organic-chemistry.org Increasing the molarity can significantly improve reaction rates and yields. acs.org

Temperature: Most Passerini reactions proceed efficiently at room temperature. organic-chemistry.org However, for sterically hindered or less reactive substrates, moderate heating may be required.

Catalysis: While the classic Passerini reaction is uncatalyzed, Lewis acids can be employed in some variations to activate the carbonyl component. organicreactions.orgresearchgate.net

Scalability of Isocyanide Synthesis and Use: The synthesis of this compound via ball-milling is inherently scalable, as larger ball-mills can be used to produce greater quantities of the product. rsc.org For the subsequent Passerini reaction, continuous flow chemistry offers a promising avenue for scale-up. researchgate.net Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality and higher throughput compared to batch processes. The scalability of isocyanide-based multicomponent reactions is an active area of research, with the aim of making these powerful transformations more amenable to industrial production. researchgate.netmdpi.com

Interactive Data Table: Parameters for Optimization and Scalability

| Parameter | Optimization for Passerini Reaction | Scalability Considerations |

| Solvent | Aprotic, non-polar solvents are preferred. rsc.org | Solvent recovery and recycling are key for large-scale synthesis. |

| Temperature | Typically room temperature; may require heating for less reactive substrates. | Precise temperature control is crucial for consistent product quality. |

| Concentration | High concentrations favor the reaction. organic-chemistry.org | Flow chemistry allows for high effective concentrations and rapid mixing. |

| Reaction Time | Varies from hours to days depending on substrates. | Continuous flow can significantly reduce overall production time. |

| Catalyst | Generally uncatalyzed, but Lewis acids can be used. organicreactions.orgresearchgate.net | Catalyst cost, recovery, and reuse are important for industrial scale. |

Reactivity and Mechanistic Investigations of 4 Isocyanomethyl 1,2 Dimethoxybenzene

Unique Reactivity Profile of the Isocyanide Functional Group

The isocyanide (or isonitrile) functional group, -N≡C, is an interesting functional group in organic chemistry due to its electronic structure. It is best described as a resonance hybrid of a zwitterionic and a covalent form. This electronic ambiguity allows the terminal carbon atom to exhibit both nucleophilic and electrophilic characteristics, leading to a diverse range of reactions.

Nucleophilic Character in Addition Reactions

The isocyanide carbon atom possesses a lone pair of electrons, which imparts nucleophilic character. This is most prominently observed in its participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of complex molecules like peptidomimetics in a single step. nih.govmdpi.comwustl.edu

In these reactions, the isocyanide acts as a potent nucleophile. For instance, in the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide carbon. mdpi.comwikipedia.org This is followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final product. wikipedia.org

A specific example of this reactivity is the use of 4-(isocyanomethyl)-1,2-dimethoxybenzene in a modified Ugi reaction. In a documented procedure, this compound was successfully employed as the isocyanide component, demonstrating its utility in the high-throughput synthesis of complex molecular libraries. researchgate.netrug.nl

| Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|

| This compound, an amine, an aldehyde, and a carboxylic acid | α-acylamino amide | Demonstrates the nucleophilic character of the isocyanide in a multicomponent reaction. | researchgate.netrug.nl |

Similarly, the Passerini three-component reaction involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a concerted, trimolecular pathway in aprotic solvents, where the isocyanide adds to the carbonyl carbon. nih.govwikipedia.org The versatility of the Passerini reaction has been extensively explored, showcasing the broad applicability of isocyanides as nucleophiles. nih.govorganic-chemistry.orgresearchgate.net

Electrophilic Character in Cycloaddition and Insertion Reactions

While the isocyanide carbon is nucleophilic, the nitrogen atom can act as an electron sink, allowing the carbon to also exhibit electrophilic character under certain conditions. This is particularly evident in cycloaddition reactions. Isocyanides can participate in [4+1] cycloadditions with various conjugated systems, where the isocyanide acts as the one-carbon (electrophilic) component. rsc.org These reactions are valuable for the synthesis of five-membered heterocyclic rings such as pyrroles, imidazoles, and oxazoles. rsc.org

For example, in a formal [4+1] cycloaddition, the isocyanide can react with a 1,3-dipole or a conjugated diene system. The reaction of benzyl (B1604629) isocyanides with various dipolarophiles in [3+2] cycloadditions is also a known transformation for the synthesis of five-membered heterocycles. researchgate.net Although specific examples involving this compound in these cycloadditions are not extensively documented, its structural similarity to other benzyl isocyanides suggests it would undergo analogous reactions.

Transformations Involving the Isocyanide Moiety

Beyond its participation in complex multicomponent reactions, the isocyanide group in this compound can undergo a variety of fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidative Transformations to Isocyanates (e.g., 4-Isocyanato-1,2-dimethoxybenzene)

Isocyanides can be oxidized to the corresponding isocyanates (-N=C=O). This transformation is synthetically useful as isocyanates are versatile intermediates in organic synthesis, particularly for the production of urethanes and ureas. wikipedia.org Common oxidizing agents for this purpose include mercury(II) oxide, ozone, or dimethyl sulfoxide (B87167) (DMSO). The oxidation of benzyl isocyanides, in particular, is a known process.

The corresponding isocyanate, 4-isocyanato-1,2-dimethoxybenzene, is a known compound, suggesting that the oxidation of this compound is a feasible synthetic route. wikipedia.org

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Oxidizing Agent (e.g., HgO, O3, DMSO) | 4-Isocyanato-1,2-dimethoxybenzene | Oxidation |

Reductive Pathways to Amines

The isocyanide group can be reduced to a secondary amine, specifically an N-methylamine. aakash.ac.in This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). aakash.ac.inquora.com For this compound, this reduction would yield N-methyl-1-(3,4-dimethoxyphenyl)methanamine. This reaction provides a direct pathway from isocyanides to the corresponding secondary amines. aakash.ac.in

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) | N-methyl-1-(3,4-dimethoxyphenyl)methanamine | aakash.ac.inquora.com |

Nucleophilic Substitution Reactions and Derivative Formation

The isocyanide group can undergo nucleophilic attack, leading to the formation of various derivatives. One of the most fundamental reactions of this type is hydrolysis. Under acidic conditions, isocyanides are hydrolyzed to a primary amine and formic acid. aakash.ac.in In the case of this compound, acid-catalyzed hydrolysis would yield 4-(aminomethyl)-1,2-dimethoxybenzene and formic acid. This reaction proceeds via nucleophilic addition of water to the isocyanide carbon, followed by tautomerization and cleavage.

Furthermore, isocyanides can act as nucleophiles in SN2 reactions with alkyl halides, which, upon in situ hydrolysis of the resulting nitrilium ion intermediate, yield highly substituted secondary amides. researchgate.netnih.gov This reactivity further underscores the versatility of the isocyanide group in forming new carbon-carbon and carbon-nitrogen bonds.

Reactivity Influenced by the 1,2-Dimethoxybenzene (B1683551) Aromatic System

The reactivity of this compound is significantly shaped by the electronic characteristics of its 1,2-dimethoxybenzene moiety. The two methoxy (B1213986) groups (-OCH₃) are powerful activating groups that enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to benzene (B151609). libretexts.org

Electron-Donating Effects on Aromatic Reactivity

The oxygen atoms in the methoxy groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, also known as a positive mesomeric effect (+M). numberanalytics.com This donation of electron density increases the nucleophilicity of the benzene ring, thereby activating it towards electrophilic aromatic substitution (EAS) reactions. libretexts.orgnumberanalytics.com Consequently, reactions such as nitration or Friedel-Crafts alkylation occur more readily and under milder conditions than with unsubstituted benzene. libretexts.orgumkc.edu

The electron-donating nature of the methoxy groups stems from two opposing electronic influences:

Resonance Effect (+M): The lone pairs on the oxygen atoms are in conjugation with the aromatic ring's π-system. This delocalization introduces additional electron density into the ring, particularly at the ortho and para positions relative to the methoxy groups. youtube.comlibretexts.org

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the oxygen atoms withdraw electron density from the benzene ring through the sigma (σ) bonds. numberanalytics.com

| Electronic Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Resonance Effect (+M) | Delocalization of oxygen lone pair electrons into the aromatic π-system. youtube.comlibretexts.org | Increases electron density, especially at ortho and para positions. youtube.com |

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to oxygen's electronegativity. numberanalytics.com | Slightly decreases electron density along the C-O bond. |

| Net Effect | The dominant resonance effect leads to overall ring activation, making it more nucleophilic and reactive towards electrophiles. libretexts.orglibretexts.org |

Regioselectivity in Electrophilic Aromatic Substitutions

The substituents already present on a benzene ring dictate the position of subsequent substitutions. libretexts.org The activating methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. umkc.eduorgosolver.com In this compound, the positions on the aromatic ring are numbered relative to the isocyanomethyl group at position 4. The methoxy groups are at positions 1 and 2.

The directing influence is a direct consequence of the stabilization of the arenium ion intermediate. When an electrophile attacks at the ortho or para positions relative to a methoxy group, a resonance structure can be drawn where the positive charge is placed on the carbon atom directly bonded to the oxygen. This allows the oxygen's lone pair to directly delocalize and stabilize the positive charge, a highly favorable arrangement. libretexts.org Attack at the meta position does not allow for this direct stabilization from the methoxy group.

For 1,2-dimethoxybenzene, electrophilic substitution is directed to the positions activated by both methoxy groups. The most likely positions for substitution are C4 and C5, which are para to one methoxy group and ortho to the other. In the case of this compound, the C4 position is already substituted. Therefore, electrophilic attack will preferentially occur at the remaining open positions that are most activated. The primary sites for electrophilic aromatic substitution are positions 5 and, to a lesser extent, 3 and 6. The precise outcome can be influenced by the steric hindrance of the incoming electrophile and the reaction conditions. scirp.org For instance, studies on the dinitration of 1,2-dialkoxybenzenes have shown high regioselectivity, yielding the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. acs.org

| Position of Attack | Relation to Methoxy Groups | Stability of Arenium Ion Intermediate | Outcome |

|---|---|---|---|

| C4/C5 | Ortho to one -OCH₃, Para to the other | Highly stabilized by both methoxy groups through resonance. libretexts.org | Favored position for substitution. scirp.orgacs.org |

| C3/C6 | Ortho to one -OCH₃, Meta to the other | Stabilized by one methoxy group through resonance. | Less favored than C4/C5. |

Metal Coordination Chemistry and Catalytic Reactivity

The isocyanide (-N≡C) functional group of this compound is a key feature that enables its participation in coordination chemistry and catalysis. Isocyanides are versatile ligands that can coordinate to a wide range of transition metals. vu.nl

Formation of Transition Metal Complexes with the Isocyanide Ligand

Isocyanides are isoelectronic with carbon monoxide (CO) and act as excellent σ-donors and moderate π-acceptors, allowing them to form stable complexes with transition metals in various oxidation states. vu.nl The coordination typically occurs through the terminal carbon atom of the isocyanide group, which possesses a lone pair of electrons. canchemtrans.ca

The synthesis of metal complexes with isocyanide ligands can be achieved through several methods, such as the substitution of existing ligands (e.g., halides, CO, or solvents) from a metal precursor. canchemtrans.canih.gov For instance, a metal chloride precursor might be reacted with the isocyanide ligand, often with heating, to yield the desired complex. canchemtrans.ca The resulting metal-isocyanide complexes can adopt various geometries depending on the metal, its oxidation state, and the other ligands present.

Role in Catalytic Organic Transformations (e.g., carbene transfer reactions, asymmetric catalysis)

The metal complexes derived from isocyanide ligands are valuable in homogeneous catalysis. The electronic properties of the isocyanide ligand can be tuned by modifying the substituents on the aromatic ring, which in turn influences the catalytic activity of the metal center.

Carbene Transfer Reactions: Transition metal complexes are widely used to catalyze carbene transfer reactions, where a carbene moiety is transferred from a precursor, such as a diazo compound, to a substrate. nih.govrsc.org Iron-catalyzed carbene transfer to isocyanides has been reported as a method to form ketenimines, which are valuable synthetic intermediates for constructing various heterocyclic compounds. semanticscholar.org In such reactions, an iron complex can activate a diazo compound to form an iron-carbene intermediate, which then reacts with the isocyanide. semanticscholar.org The resulting ketenimine can be trapped in situ by other reagents to produce complex molecules in a one-pot process. vu.nlsemanticscholar.org

Asymmetric Catalysis: Chiral isocyanide ligands are employed in asymmetric catalysis to synthesize enantiomerically enriched products. nih.govua.es While this compound is itself achiral, it serves as a foundational structure that could be modified to create chiral ligands. The development of chiral phosphine (B1218219) ligands like DIOP and BINAP revolutionized asymmetric hydrogenation, demonstrating the principle that chiral ligands can effectively control the stereochemical outcome of a reaction. nih.gov Similarly, chiral isocyanide-metal complexes can create a chiral environment around the metal center, enabling enantioselective transformations such as cyclopropanation, additions to carbonyls, and other C-C bond-forming reactions. nih.gov The steric and electronic properties of the ligand are crucial for achieving high levels of enantioselectivity.

Applications of 4 Isocyanomethyl 1,2 Dimethoxybenzene in Advanced Organic Synthesis

As a Versatile Building Block for Complex Architectures

In modern synthetic chemistry, "building blocks" are functionalized molecules that serve as the fundamental components for the modular construction of more complex molecular architectures. cymitquimica.com 4-(Isocyanomethyl)-1,2-dimethoxybenzene is categorized as such a building block, employed for the bottom-up assembly of diverse chemical structures. sigmaaldrich.com Its utility stems from the predictable and efficient reactivity of the isocyanide group, which allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Heterocyclic compounds are central to many areas of science, particularly medicinal chemistry. Isocyanide-based multicomponent reactions (MCRs) are a highly effective strategy for the rapid assembly of complex heterocyclic scaffolds. mdpi.com Reactions such as the Ugi and Passerini reactions, which utilize an isocyanide component, are renowned for their ability to generate molecular complexity in a single step. mdpi.comnih.gov

This compound serves as the isocyanide component in these reactions, enabling the synthesis of a variety of heterocyclic systems. For example, in a four-component Ugi reaction (Ugi-4CR), the isocyanide reacts with an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. mdpi.com The product is an α-acylamino amide, which incorporates portions of all four starting materials. mdpi.com Depending on the functional groups present on the other reactants, the initial Ugi product can undergo subsequent intramolecular reactions to yield complex heterocycles like piperazinones, benzodiazepines, and various fused bicyclic structures. beilstein-journals.orgnih.gov The dimethoxy-substituted phenyl ring from this compound becomes a key substituent on the final heterocyclic core, influencing its properties.

The strategic power of this compound extends to the construction of elaborate polycyclic and spirocyclic systems. These complex topologies are often found in natural products and pharmacologically active molecules. Isocyanide-based MCRs can be designed to generate products containing multiple rings in a single synthetic operation. beilstein-journals.org

For instance, by choosing reactants with appropriate functional groups, an initial MCR can be followed by a spontaneous or induced cascade of cyclization reactions. Research has demonstrated the ability to construct tricyclic frameworks, such as tetrahydrocyclopenta sigmaaldrich.comnih.govpyrrolo[2,3-pyridines, through isocyanide-based multicomponent reactions. beilstein-journals.org These strategies showcase how a relatively simple building block like this compound can be used to rapidly assemble complex, three-dimensional polycyclic architectures that would otherwise require lengthy, linear synthetic sequences. beilstein-journals.org

In Multicomponent Reaction-Based Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all components, are a cornerstone of modern efficient synthesis. nih.govrug.nl Isocyanide-based MCRs are particularly prominent due to their broad applicability and the unique reactivity of the isocyanide group. nih.gov These reactions are characterized by high atom economy and operational simplicity, making them ideal for creating large collections of molecules. rug.nl this compound is an exemplary reagent for these processes, acting as a key input for the well-known Ugi and Passerini reactions. mdpi.comrug.nl

| Typical Ugi Four-Component Reaction (Ugi-4CR) Inputs | Role |

| Aldehyde or Ketone | Electrophilic carbonyl component |

| Amine | Nucleophilic amine component |

| Carboxylic Acid | Nucleophilic carboxylate component |

| Isocyanide | C1 synthon, undergoes α-addition |

Diversity-oriented synthesis (DOS) is a strategy aimed at producing structurally diverse small molecules to explore new areas of chemical space, often in the context of drug discovery. nih.gov MCRs are powerful engines for DOS because a vast number of different products can be generated simply by changing the individual starting components in the reaction. nih.govnih.gov

The use of this compound in an MCR framework allows for the creation of large compound libraries. rug.nl By keeping the isocyanide constant and systematically varying the aldehyde, amine, and carboxylic acid inputs, a library of related α-acylamino amides can be rapidly synthesized, with each member possessing a unique combination of substituents. nih.gov This modular approach provides an efficient route to chemical diversity, which is fundamental to the discovery of new bioactive compounds. rug.nlnih.gov

A significant challenge in modern synthesis is the control of stereochemistry to produce a single enantiomer of a chiral molecule. This is particularly important in pharmacology, where different enantiomers can have vastly different biological activities. Significant effort has been dedicated to developing catalytic, enantioselective versions of isocyanide-based MCRs. researchgate.net While the isocyanide itself is typically achiral, stereocontrol can be achieved through the use of chiral catalysts, such as chiral phosphoric acids or metal complexes, or by using one of the other reactants (e.g., the amine or carboxylic acid) in an enantiopure form. mdpi.comresearchgate.net

These asymmetric methods have been applied to the synthesis of valuable chiral products, including unnatural amino acids and their derivatives. researchgate.net For example, the amino acid proline and its derivatives are powerful organocatalysts for other asymmetric reactions. nih.govyoutube.com The asymmetric synthesis of proline derivatives can be achieved through various methods, and the development of catalytic asymmetric MCRs provides a modern approach to access such chiral building blocks. researchgate.net The use of isocyanides like this compound in these catalyzed reactions allows for the construction of highly functionalized, chiral molecules from simple, achiral precursors. researchgate.net

Precursor for Derivatives with Targeted Functional Properties

A primary goal of advanced organic synthesis is the creation of new molecules with specific, desirable functions. This compound serves as a precursor to a wide range of complex derivatives—the heterocyclic and polycyclic products discussed previously—which are designed and synthesized for targeted applications. mdpi.comnih.gov The dimethoxybenzene moiety itself, also known as a veratrole group, is a common feature in many natural products and synthetic compounds. wikipedia.org

The derivatives synthesized from this precursor are often intended for screening in drug discovery programs. nih.gov The heterocyclic cores generated through MCRs are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. By functionalizing these cores with the dimethoxyphenyl group from the isocyanide precursor, chemists can fine-tune the steric and electronic properties of the final molecule to optimize its interaction with a specific protein or receptor. The variety of other building blocks that can be introduced in the MCR provides further opportunities to modulate the properties of the resulting derivatives. nih.gov

Synthesis of Novel Derivatives for Medicinal Chemistry Exploration (e.g., anticancer leads)

The dimethoxybenzene moiety is a common structural motif found in numerous biologically active compounds, including those with anticancer properties. This has spurred interest in utilizing this compound as a starting material for the synthesis of novel derivatives with potential as anticancer leads. The primary strategy involves leveraging the reactivity of the isocyanide group in multicomponent reactions, such as the Ugi and Passerini reactions, to introduce a wide range of substituents and create diverse molecular scaffolds. beilstein-journals.orgmdpi.comnih.govbeilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR), for instance, combines an isocyanide, an amine, a carboxylic acid, and a carbonyl compound in a one-pot synthesis to produce α-acylamino amide derivatives. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-archives.org By employing this compound as the isocyanide component, chemists can systematically vary the other three starting materials to generate extensive libraries of novel compounds. These libraries can then be screened for cytotoxic activity against various cancer cell lines. While specific studies detailing the anticancer activity of derivatives from this compound are not extensively documented in publicly available literature, the general approach has proven successful for other isocyanides in discovering potent anticancer agents. beilstein-journals.orgnih.gov For example, isatin-based α-acetamide carboxamide oxindole (B195798) hybrids, synthesized via the Ugi reaction, have shown promising results against several human solid tumor cell lines. beilstein-journals.orgbeilstein-archives.org

Similarly, the Passerini three-component reaction (P-3CR) offers another avenue for creating medicinally relevant molecules from this compound. This reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound to yield α-acyloxy carboxamides. mdpi.comnih.govwikipedia.orgslideshare.netnih.gov These products can serve as precursors to a variety of heterocyclic structures or be evaluated for their own biological activity. The Passerini reaction has been employed to synthesize α-acyloxy carboxamides that have demonstrated activity as anti-cancer medications. wikipedia.org

Table 1: Potential Anticancer Derivatives via Multicomponent Reactions

| Reaction Type | Reactants (with this compound) | Potential Product Scaffold | Potential Biological Activity |

| Ugi-4CR | Amine, Carboxylic Acid, Carbonyl Compound | α-Acylamino Amide | Anticancer, Antiviral, Antibacterial |

| Passerini-3CR | Carboxylic Acid, Carbonyl Compound | α-Acyloxy Carboxamide | Anticancer, Anti-inflammatory |

This table represents potential synthetic pathways and activities based on the known reactivity of isocyanides and the biological relevance of the dimethoxybenzene scaffold. Specific experimental data for this compound in these contexts is limited in the available literature.

Applications in Material Science through Functionalization

The isocyanide group's ability to undergo polymerization and to be incorporated into larger molecular structures also makes this compound a candidate for applications in material science. The functionalization of polymers and surfaces with specific chemical moieties can impart novel properties, leading to the development of advanced materials.

Isocyanide-based polymers (IBPs) are a class of materials that have been explored for various applications. The polymerization of isocyanide monomers can lead to polymers with unique helical structures and functional properties. While direct polymerization of this compound is not widely reported, the principles of isocyanide polymerization suggest its potential as a monomer. The dimethoxybenzene unit could influence the electronic and physical properties of the resulting polymer.

A more common approach in material science is the functionalization of pre-existing polymers or surfaces. The isocyanide group of this compound can be used to anchor this molecule onto a material's surface through various chemical reactions. This could be particularly useful for modifying the surface properties of materials, such as altering their hydrophobicity, introducing specific binding sites, or creating a platform for further chemical transformations.

For example, the isocyanide could potentially react with metal surfaces or nanoparticles, leading to self-assembled monolayers with tailored functionalities. The dimethoxybenzene moiety could impart specific optical or electronic properties to the material.

Table 2: Potential Material Science Applications

| Application Area | Method of Functionalization | Potential Material Property |

| Polymer Modification | Copolymerization or post-polymerization modification | Altered solubility, thermal stability, or optical properties |

| Surface Functionalization | Anchoring to surfaces via isocyanide reactivity | Modified surface energy, biocompatibility, or sensor capabilities |

| Nanoparticle Stabilization | Capping agent for metal nanoparticles | Enhanced stability and dispersibility, tailored surface chemistry |

This table outlines potential applications based on the known chemistry of isocyanides and functionalized aromatic compounds. Specific research on the use of this compound in these material science applications is not extensively available.

Advanced Characterization and Analytical Methodologies for 4 Isocyanomethyl 1,2 Dimethoxybenzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(isocyanomethyl)-1,2-dimethoxybenzene, both ¹H and ¹³C NMR are fundamental in confirming its synthesis and monitoring its subsequent chemical transformations.

¹H NMR Techniques and Spectral Assignments (e.g., isocyanomethyl CH₂, aromatic protons)

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The isocyanomethyl group (–CH₂–N≡C) would produce a characteristic singlet in the aliphatic region of the spectrum. The protons of the two methoxy (B1213986) groups (–OCH₃) would also likely appear as sharp singlets, potentially with slightly different chemical shifts depending on their electronic environment. The aromatic protons on the benzene (B151609) ring would present as a more complex splitting pattern in the aromatic region, typical of a 1,2,4-trisubstituted benzene ring. The specific chemical shifts and coupling constants of these aromatic protons are highly informative for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isocyanomethyl (–CH₂) | 4.5 - 5.0 | Singlet (s) | 2H |

| Methoxy (–OCH₃) | 3.8 - 4.0 | Two Singlets (s) | 6H (3H each) |

| Aromatic Protons | 6.8 - 7.2 | Multiplet (m) | 3H |

Note: The predicted values are estimates and the actual experimental values can vary based on the solvent and concentration used.

¹³C NMR Insights into Carbon Framework and Isocyanide Carbon

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The isocyanide carbon (–N≡C) is particularly noteworthy, typically appearing in a specific region of the spectrum that is characteristic of this functional group. The carbon of the methylene (B1212753) group (–CH₂) will be found in the aliphatic region. The two methoxy carbons will have signals in the range typical for sp³-hybridized carbons bonded to an oxygen atom. The six aromatic carbons will produce signals in the aromatic region, with the chemical shifts of the substituted carbons being distinct from those of the carbons bearing hydrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Isocyanide (–N≡C) | 155 - 165 |

| Aromatic C (quaternary) | 148 - 152 |

| Aromatic C-H | 110 - 125 |

| Methoxy (–OCH₃) | 55 - 60 |

| Isocyanomethyl (–CH₂) | 45 - 55 |

Note: The predicted values are estimates and the actual experimental values can vary based on the solvent and concentration used.

Addressing Spectral Discrepancies (e.g., solvent/concentration effects)

It is important to note that the precise chemical shifts in both ¹H and ¹³C NMR spectra can be influenced by several factors. The choice of solvent can cause shifts in the resonance frequencies of protons and carbons due to differing solvent-solute interactions. For instance, aromatic solvents may induce specific shifts in the signals of nearby protons due to anisotropic effects. Similarly, the concentration of the sample can affect the chemical shifts, particularly for protons involved in intermolecular interactions. When comparing spectral data from different sources, it is crucial to consider the experimental conditions under which the data were acquired to account for any potential discrepancies.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the molecular formula C₁₀H₁₁NO₂. epa.gov

Table 3: Molecular Weight and Exact Mass of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | epa.gov |

| Average Mass | 177.203 g/mol | epa.gov |

| Monoisotopic Mass | 177.078979 g/mol | epa.gov |

Collision Cross-Section (CCS) Measurements and Interpretation

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

The analysis of this compound and its reaction products necessitates high-resolution separation techniques to ensure purity and accurately differentiate between structurally similar isomers. Chromatographic methods are central to achieving this, providing the necessary resolving power to separate components in complex mixtures.

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. For purity assessment, GC can effectively separate the main compound from impurities, starting materials, or by-products, with detection commonly performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A GC-MS system provides not only retention time data for quantification but also mass spectra that aid in the structural elucidation of unknown peaks. researchgate.netnih.gov

However, one-dimensional GC can be insufficient when analyzing complex samples containing numerous structural isomers, which may co-elute. azom.com Positional isomers of dimethoxybenzene derivatives, for example, can exhibit very similar retention times on standard GC columns, making their differentiation challenging. nih.gov

To overcome these limitations, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phase selectivities connected by a modulator. sepsolve.com The entire effluent from the first, typically non-polar, column is sequentially trapped, focused, and re-injected onto a second, shorter, and faster-separating column (e.g., a polar phase). chemistry-matters.com This process creates a highly structured two-dimensional chromatogram where chemically similar compounds are grouped together, greatly improving the resolution of complex mixtures and facilitating the separation of closely related isomers. azom.comchemistry-matters.com The enhanced peak capacity and structured chromatograms provided by GC×GC are invaluable for distinguishing this compound from its potential isomers, such as those with different substitution patterns on the benzene ring. researchgate.net

Table 1: Comparison of GC and GC×GC for Isomer Analysis

| Feature | Gas Chromatography (GC) | Two-Dimensional Gas Chromatography (GC×GC) |

|---|---|---|

| Principle | Separation based on partitioning between a single stationary phase and a mobile phase. | Separation using two different columns (e.g., non-polar and polar) connected by a modulator. sepsolve.com |

| Peak Capacity | Moderate; potential for co-elution of isomers. azom.com | High; significantly increased separation space reduces co-elution. sepsolve.com |

| Resolution | Can be limited for complex mixtures and structurally similar isomers. nih.gov | Superior resolution, allowing for the separation of previously hidden components. sepsolve.com |

| Data Output | One-dimensional chromatogram (Signal vs. Retention Time). | Two-dimensional contour plot (Retention Time 1 vs. Retention Time 2). azom.com |

| Application | Routine purity checks, quantification. nih.gov | Analysis of complex mixtures, isomer differentiation, non-targeted screening. chemistry-matters.comresearchgate.net |

To improve the confidence of compound identification in gas chromatography beyond simple retention time matching, the retention index (RI) system is widely used. researchgate.netncsu.edu The Kovats Retention Index (RI) is a standardized method that normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, which are used as reference compounds. researchgate.netchromatographyonline.com This approach minimizes variations in retention times caused by instrumental parameters like column length, film thickness, temperature ramp, and carrier gas flow rate, allowing for better inter-laboratory comparability of data. researchgate.netnih.gov

The retention index is calculated based on the logarithm of the adjusted retention times for isothermal analyses or using a linear relationship for temperature-programmed runs. chromatographyonline.com By comparing the experimentally determined RI of an unknown peak to a database of known RI values, one can achieve a much more reliable identification. This is particularly powerful when differentiating structural analogs. Isomers, while potentially having similar mass spectra, will often exhibit distinct retention indices due to differences in their interaction with the GC stationary phase. nih.gov

For example, the retention indices of dimethoxybenzene isomers vary depending on the substitution pattern and the polarity of the GC column. The analysis of these differences is a crucial step in confirming the identity of this compound and distinguishing it from its structural analogs. pherobase.compherobase.com Data on retention indices for related compounds can serve as a valuable reference for method development and identification. nih.gov

Table 2: Kovats Retention Indices of Dimethoxybenzene Isomers on Different GC Column Phases

| Compound | CAS Number | Column Type | Retention Index (RI) |

|---|---|---|---|

| 1,2-Dimethoxybenzene (B1683551) | 91-16-7 | DB-5 (non-polar) | 1147 pherobase.com |

| 1,2-Dimethoxybenzene | 91-16-7 | ZB-5 (non-polar) | 1153 pherobase.com |

| 1,4-Dimethoxybenzene | 150-78-7 | HP-101 (non-polar) | 1158 pherobase.com |

| 1,4-Dimethoxybenzene | 150-78-7 | DB-5 (non-polar) | 1163 pherobase.com |

| 1,4-Dimethoxybenzene | 150-78-7 | OV-17 (intermediate polarity) | 1750 pherobase.com |

| 4-Chloro-1,2-dimethoxybenzene | 2859-78-1 | Standard non-polar | 1307 nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., isocyanide stretching frequency)

Infrared (IR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. amazonaws.com

For this compound, IR spectroscopy is particularly useful for confirming the presence of the key isocyanide (or isonitrile) functional group (-N≡C). The isocyanide group has a characteristic strong stretching vibration (ν(C≡N)) that appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2200 cm⁻¹. nih.govmdpi.com This distinct absorption band is a clear diagnostic marker for the successful synthesis of the isocyanide moiety and for tracking its presence in reaction products. The exact frequency can be influenced by the electronic environment; for instance, isocyanides bonded to aromatic groups often show this stretching frequency around 2120 cm⁻¹. mdpi.com

In addition to the isocyanide group, other functional groups in this compound have characteristic IR absorptions. These include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching (from the methyl and methylene groups): Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region.

C-O stretching (from the methoxy groups): Strong absorptions typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. nist.gov

C-H bending vibrations: Out-of-plane bending vibrations for the substituted benzene ring appear in the 800-900 cm⁻¹ region and can provide information about the substitution pattern.

By analyzing the full IR spectrum, a comprehensive picture of the molecule's functional groups can be obtained, confirming its structure and identifying the presence of any impurities or reaction by-products. azom.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanide (-N≡C) | Stretch | 2100 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| Asymmetric C-O-C (Aryl-Alkyl Ether) | Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C (Aryl-Alkyl Ether) | Stretch | 1020 - 1075 | Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dimethoxybenzene |

| 1,4-Dimethoxybenzene |

| 4-Chloro-1,2-dimethoxybenzene |

Computational and Theoretical Studies on 4 Isocyanomethyl 1,2 Dimethoxybenzene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic architecture of 4-(isocyanomethyl)-1,2-dimethoxybenzene is defined by the interplay between the electron-rich dimethoxy-substituted aromatic ring and the electronically ambiguous isocyanide group. Molecular orbital theory provides a fundamental basis for understanding this interplay and predicting the molecule's reactivity.

The isocyanide (–N⁺≡C⁻) functional group is a unique entity in organic chemistry, often described as a "chameleon" due to its dual electronic character. rsc.org It is isoelectronic with carbon monoxide. nih.gov The electronic structure of the isocyanide group is best represented by two primary resonance forms: a zwitterionic structure with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a carbene-like structure with a double bond. researchgate.net The former accounts for the majority of the electronic ground state.

This electronic configuration endows the terminal carbon atom with both nucleophilic and electrophilic properties. The lone pair on the carbon atom makes it a potent nucleophile and Lewis base, while the ability to accept electrons into its π* orbitals allows it to act as an electrophile. acs.org This amphiphilic nature is central to its role in versatile chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions. organic-chemistry.org

Furthermore, the isocyanide carbon can act as a hydrogen bond acceptor, a role not typically associated with carbon atoms. acs.org This has significant implications for its intermolecular interactions in various chemical and biological environments. acs.org Infrared spectroscopy is a key technique for characterizing isocyanides, which exhibit a strong, characteristic absorption band for the N≡C stretch typically in the range of 2110–2165 cm⁻¹. researchgate.net

Table 1: Predicted Electronic Properties of the Isocyanide Group in this compound (Note: These are predicted values based on general isocyanide chemistry and have not been experimentally verified for this specific compound.)

| Property | Predicted Characteristic |

| Hybridization of C atom | sp |

| Hybridization of N atom | sp |

| Formal Charge on C | -1 (in major resonance contributor) |

| Formal Charge on N | +1 (in major resonance contributor) |

| Key IR Absorption (ν_NC) | ~2140 cm⁻¹ |

| Frontier Molecular Orbitals | HOMO localized on the carbon lone pair; LUMO is a π* orbital of the C≡N bond. |

Simultaneously, the high electronegativity of the oxygen atom leads to an inductive effect, where electron density is withdrawn from the ring through the sigma bond framework. nih.gov In the case of methoxy (B1213986) groups on a benzene (B151609) ring, the electron-donating resonance effect generally outweighs the electron-withdrawing inductive effect, especially for substituents at the para position. nih.govcwu.edu

In this compound, the 1,2- (or ortho-) dimethoxy substitution pattern leads to a highly electron-rich aromatic system. This increased electron density on the ring can, in turn, influence the electronic properties of the benzylic methylene (B1212753) bridge and the attached isocyanide group. Computational techniques like Natural Bond Orbital (NBO) analysis on related molecules, such as 5,6-dimethoxy-1-indanone, have shown that hyperconjugative interactions occur between the methoxy groups and the ring, indicating significant electron delocalization. nih.gov

Table 2: Predicted Effects of Methoxy Groups on the Aromatic System (Note: These predictions are based on established principles of physical organic chemistry.)

| Effect | Description |

| Resonance Effect | +R (electron-donating): The lone pairs on the oxygen atoms delocalize into the benzene ring, increasing electron density. |

| Inductive Effect | -I (electron-withdrawing): The electronegative oxygen atoms pull electron density away from the ring through the σ-bonds. |

| Overall Electronic Effect | The +R effect dominates, making the dimethoxybenzene moiety an "activated" or electron-rich ring system. |

| Impact on Reactivity | The increased electron density on the ring enhances its susceptibility to electrophilic aromatic substitution and influences the acidity of the benzylic protons. |

Mechanistic Pathways Elucidation through Computational Chemistry

While no specific mechanistic studies for reactions involving this compound have been published, computational chemistry provides invaluable tools for predicting its reactive behavior. Density Functional Theory (DFT) is a common method used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. researchgate.netnih.gov

For isocyanides, multicomponent reactions are a hallmark of their reactivity. In a hypothetical Ugi four-component reaction involving this compound, an amine, a carbonyl compound, and a carboxylic acid, computational methods could be employed to model the transition states. The key steps, such as the formation of the Schiff base, the protonation of the isocyanide, and the subsequent nucleophilic attack and Mumm rearrangement, could be analyzed. The electron-donating nature of the dimethoxybenzene ring would likely influence the stability of intermediates and transition states, potentially affecting reaction rates and yields.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. For instance, in a Passerini reaction (a three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid), the energetic profile would reveal the activation barriers for the key steps. Computational studies on similar systems could help predict whether the reaction proceeds via a concerted or stepwise mechanism. The steric bulk and electronic influence of the 1,2-dimethoxybenzyl group would be critical factors in these calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around the C-C and C-N single bonds of the isocyanomethyl moiety and the rotation of the methoxy groups.

Conformational Analysis: Computational methods can be used to determine the preferred three-dimensional arrangement of the atoms. For the related 5,6-dimethoxy-1-indanone, potential energy surface (PES) scans have shown that the orientation of the methoxy groups significantly impacts the molecule's stability, with conformers where the methyl groups are oriented in opposite planes being among the most stable. nih.gov A similar analysis for this compound would likely reveal several low-energy conformers, dictated by the interplay of steric hindrance between the methoxy groups and the isocyanomethyl group, and electronic interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time at a given temperature. acs.org These simulations model the atomic motions, allowing for the exploration of the conformational landscape and the observation of transitions between different conformational states. For a molecule like this compound, MD simulations could reveal how the flexible side chain moves relative to the aromatic ring and how the methoxy groups rotate, providing a more realistic picture of its structure in solution. Such simulations are crucial for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, offering deep insights into molecular structure and behavior. These predictions are crucial for interpreting experimental data, identifying unknown compounds, and understanding structure-property relationships. The primary computational tool for this purpose is Density Functional Theory (DFT).

Detailed research findings for this compound are not available. However, a typical computational study would involve the following predictions:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are calculated to aid in the assignment of experimental spectra. The process involves optimizing the molecule's geometry and then, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table illustrates the type of data that would be generated in a computational study. The values are placeholders and not based on actual calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Value | Value |

| Aromatic CH | Value | Value |

| Aromatic CH | Value | Value |

| -OCH₃ | Value | Value |

| -OCH₃ | Value | Value |

| -CH₂- | Value | Value |

| -N≡C | --- | Value |

Vibrational (Infrared) Spectroscopy: Computational methods are used to predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. After geometric optimization, a frequency calculation is performed. The resulting vibrational modes are often visualized to understand the nature of the atomic motions (e.g., stretching, bending). Calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound This table demonstrates how predicted vibrational data would be presented. The values are for illustrative purposes only.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| 1 | Value | Aromatic C-H Stretch |

| 2 | Value | Aliphatic C-H Stretch |

| 3 | Value | Isocyanide (N≡C) Stretch |

| 4 | Value | Aromatic C=C Stretch |

| 5 | Value | C-O Stretch |

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. elsevier.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Hypothetical Predicted UV-Vis Absorption for this compound An example of how predicted UV-Vis data would be tabulated. The values are hypothetical.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value |

| S₀ → S₂ | Value | Value |

| S₀ → S₃ | Value | Value |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isocyanides often involves the dehydration of N-formamides, a process that has historically relied on reagents such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) and its surrogates. rsc.orgnih.gov These methods, while effective, generate significant chemical waste and utilize hazardous materials, prompting a shift towards more environmentally benign alternatives. rsc.orgrsc.org Future research concerning the synthesis of 4-(isocyanomethyl)-1,2-dimethoxybenzene will likely focus on adopting these greener methodologies.

One promising avenue is the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydration reagent. rsc.orgrsc.org This reagent is less toxic and offers a simplified reaction protocol and work-up, leading to a significantly reduced environmental factor (E-factor). rsc.orgrsc.org Furthermore, the replacement of traditional chlorinated solvents like dichloromethane (B109758) with more sustainable alternatives such as dimethyl carbonate (DMC) is a key area for development. rsc.org An even more advanced and sustainable approach involves conducting the dehydration reaction in water under micellar conditions, which has been successfully demonstrated for the synthesis of other aliphatic isocyanides. uniupo.it

The development of catalytic methods for isocyanide synthesis is another critical research frontier. While not yet widely applied, catalytic approaches would further enhance the sustainability of producing this compound by reducing the stoichiometric use of activating reagents. rsc.org

Table 1: Comparison of Dehydration Reagents for Isocyanide Synthesis

| Reagent | Advantages | Disadvantages | Sustainability Profile |

|---|---|---|---|

| POCl₃ | Widely used, effective for many formamides. rsc.orgnih.gov | Toxic, produces significant waste. rsc.org | Low |

| p-TsCl | Less toxic, cheaper, simplified work-up. rsc.orgrsc.org | May not be suitable for all substrates. | Medium to High |

| PPh₃/I₂ | Less toxic than POCl₃. rsc.org | Generates triphenylphosphine (B44618) oxide as a byproduct. | Medium |

| Micellar (in water) | Environmentally benign solvent, safe. uniupo.it | May require specific surfactants. | High |

Exploration of Expanded Reactivity and Catalytic Roles

The isocyanide group is a remarkably versatile functional group, capable of acting as both a nucleophile and an electrophile at the same carbon atom. acs.orgnih.gov This unique reactivity makes isocyanides exceptionally valuable in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step. acs.orgfrontiersin.orgnih.gov For this compound, future research will undoubtedly delve deeper into its application in well-established MCRs like the Ugi and Passerini reactions. acs.orgnih.govmdpi.comwikipedia.org These reactions are powerful tools for generating libraries of diverse compounds, particularly for drug discovery. frontiersin.orgmdpi.comnih.gov

Beyond its role as a building block, the isocyanide moiety can participate in a wide array of transition-metal-catalyzed reactions. nih.govresearchgate.netresearchgate.netvu.nl A significant area of future exploration will be the insertion of the isocyanide group of this compound into various chemical bonds. Palladium-catalyzed isocyanide insertion reactions, for instance, have become a powerful method for synthesizing a variety of nitrogen-containing compounds. nih.govrsc.org The dimethoxybenzene ring may also influence the electronic properties of the isocyanide, potentially tuning its reactivity in these catalytic cycles.

Emerging research has also highlighted the potential for isocyanides to act as photocatalysts. nih.gov Aromatic isocyanides have been shown to trigger the oxidation of C(sp³)–H bonds under visible light. nih.gov Investigating whether this compound or its derivatives can perform similar photocatalytic roles represents a novel and exciting research direction.

Integration into Flow Chemistry and Automated Synthesis Platforms